

The Structure Elucidation of Integrasone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epoxyparvinolide*

Cat. No.: B12430801

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of Integrasone, a novel fungal polyketide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a comprehensive resource, outlining the experimental protocols and presenting the quantitative data integral to the determination of its unique bicyclic dihydroxy epoxide lactone structure.

Introduction

Integrasone is a natural product isolated from an unidentified sterile mycelium (MF6836). Its discovery was part of a screening effort for inhibitors of HIV-1 integrase, a critical enzyme for the replication of the HIV virus. The elucidation of its complex structure was accomplished through a combination of modern spectroscopic techniques, primarily high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy. This guide will walk through the methodologies and data that were pivotal in piecing together the molecular architecture of Integrasone.

Experimental Protocols

Isolation of Integrasone

The production and isolation of Integrasone followed a multi-step process involving solid-state fermentation and chromatographic purification.

- Fermentation: The fungus (MF6836) was cultured on a vermiculite-based solid medium (AD2).
- Extraction: The sterile mycelial growth was extracted with methyl ethyl ketone (MEK). The extract was then concentrated under reduced pressure and lyophilized.
- Initial Chromatography: The dried extract was dissolved in methanol and subjected to gel permeation chromatography on a Sephadex LH-20 column, with methanol as the eluent.
- Final Purification: The active fractions from the Sephadex column were pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield Integrasone as an amorphous powder[1].

NMR Spectroscopy

All NMR spectra were acquired on a Varian Inova 500 MHz instrument. The instrument operated at 500 MHz for ^1H nuclei and 125 MHz for ^{13}C nuclei[1]. The resulting data from 1D (^1H and ^{13}C) and 2D NMR experiments were used to establish the carbon framework and proton connectivities.

Mass Spectrometry

High-resolution mass spectral analyses were conducted on a Thermo Quest FTMS (Fourier Transform Mass Spectrometry) instrument using electrospray ionization (ESI)[1]. This technique was crucial for determining the precise molecular formula of Integrasone. Low-resolution LC-MS was performed on a Thermo Quest LCQ instrument, also using ESI or Atmospheric Pressure Chemical Ionization (APCI)[1].

Data Presentation and Interpretation

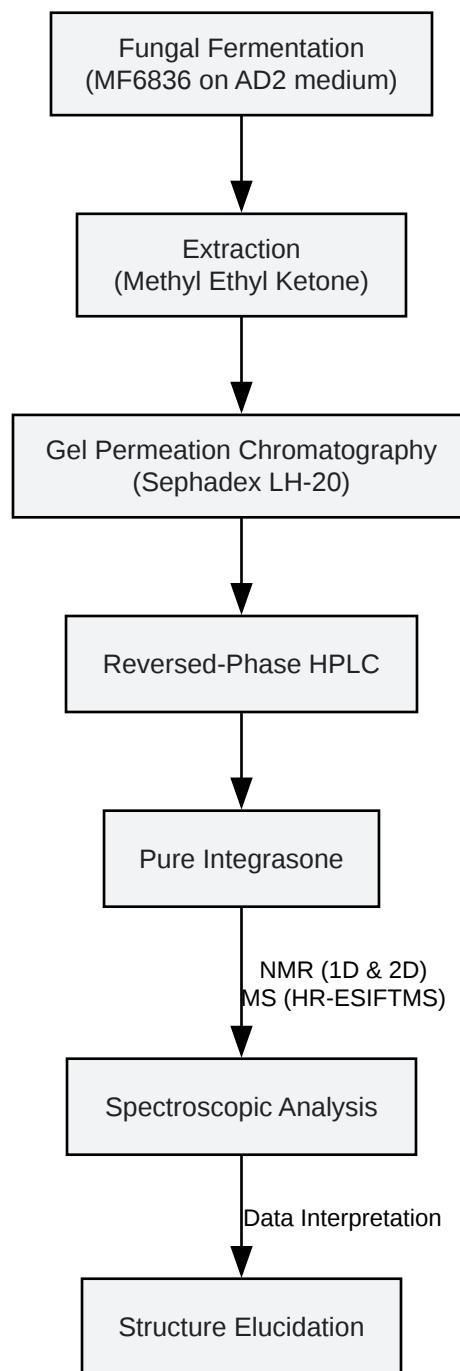
Mass Spectrometry Data

High-resolution ESI-FTMS analysis of Integrasone provided a protonated molecule $[\text{M}+\text{H}]^+$ at m/z 269.1394. This corresponded to a calculated molecular formula of $\text{C}_{14}\text{H}_{20}\text{O}_5$ (calculated for $\text{C}_{14}\text{H}_{20}\text{O}_5+\text{H}$: 269.1389), indicating five degrees of unsaturation[1].

Ion	Measured m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	269.1394	269.1389	C ₁₄ H ₂₁ O ₅
[M-H ₂ O+H] ⁺	251	-	-
[M-2H ₂ O+H] ⁺	233	-	-

Table 1: Mass Spectrometry Data for Integrasone

NMR Spectroscopic Data


The ¹H and ¹³C NMR spectra were fundamental in assembling the structure of Integrasone. The chemical shifts, multiplicities, and coupling constants provided the necessary information to determine the connectivity of the atoms.

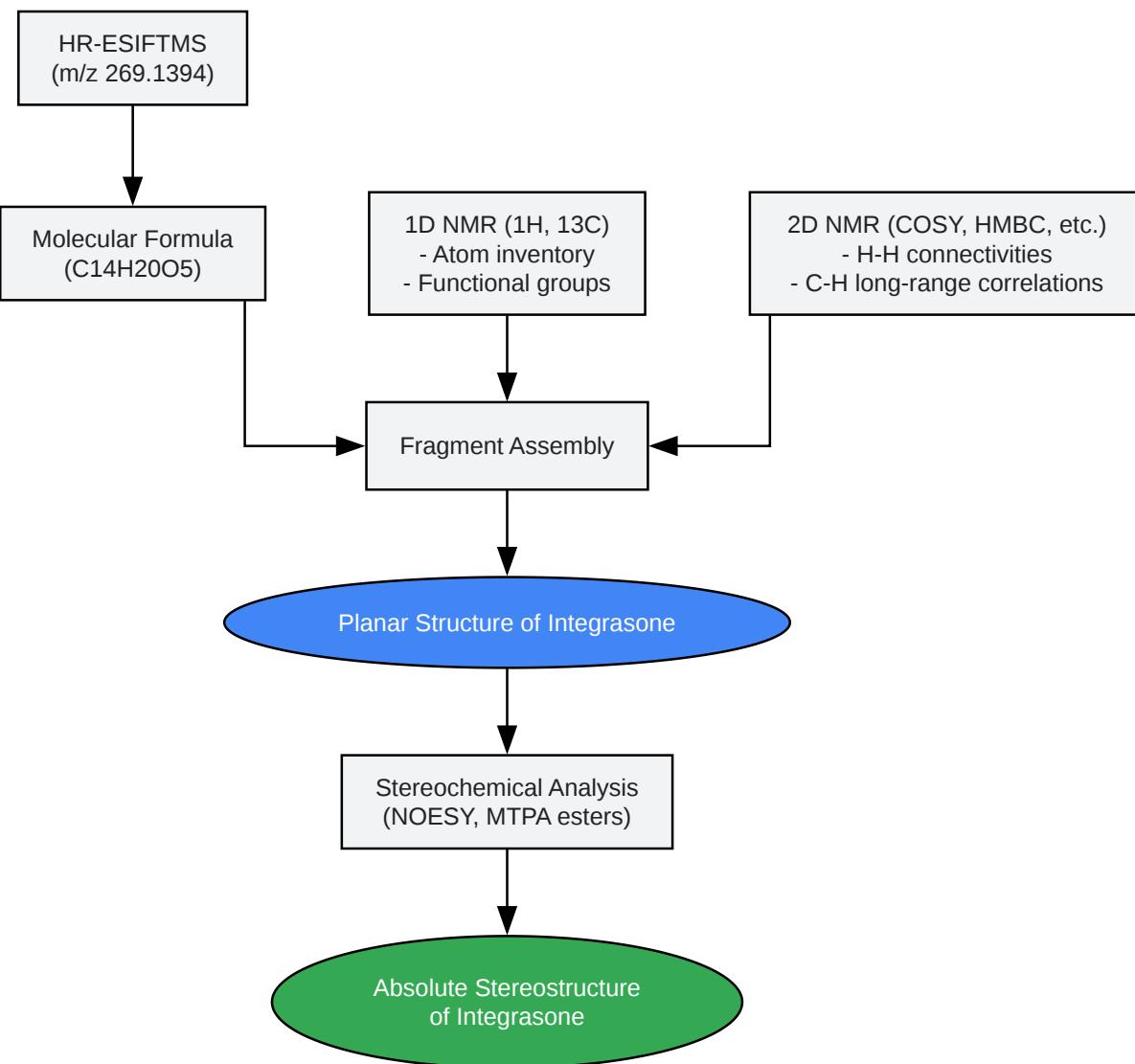

Position	δ C (ppm)	δ H (ppm), mult. (J in Hz)
1	174.5	-
3	100.9	6.08, d (3.0)
4	70.8	4.60, dt (3.0, 1.0)
5	58.7	3.74, br t (3.0)
6	60.8	3.55, dd (4.0, 1.5)
7	71.8	4.14, br s
8	134.8	-
9	130.4	5.08, m
10	27.9	2.16, m; 1.65, m
11	31.8	1.45-1.28, m
12	22.8	1.45-1.28, m
13	25.8	1.45-1.28, m
14	14.2	0.91, t (6.5)

Table 2: ^1H and ^{13}C NMR Data for Integrasone (in CD_3OD)

Structure Elucidation Workflow and Diagrams

The following diagrams illustrate the logical workflow of the structure elucidation process and the key structural features of Integrasone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [The Structure Elucidation of Integrasone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12430801#structure-elucidation-of-epoxyparvinolide-by-nmr-and-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com